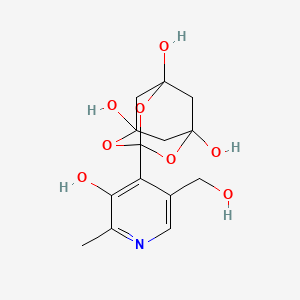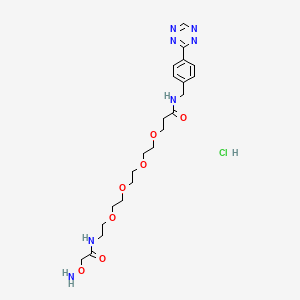
Lrrk2-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lrrk2-IN-4 is a small-molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in various diseases, including Parkinson’s disease. LRRK2 is a multidomain scaffolding protein with dual guanosine triphosphatase (GTPase) and kinase enzymatic activities, making it a key regulator of multiple cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lrrk2-IN-4 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lrrk2-IN-4 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Scientific Research Applications
Lrrk2-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the biochemical pathways involving LRRK2.
Biology: Helps in understanding the role of LRRK2 in cellular processes and disease mechanisms.
Industry: Utilized in the development of diagnostic assays and drug screening platforms.
Mechanism of Action
Lrrk2-IN-4 exerts its effects by specifically inhibiting the kinase activity of LRRK2. This inhibition disrupts the phosphorylation of downstream substrates, thereby modulating various cellular signaling pathways. The molecular targets include the kinase domain of LRRK2, and the pathways involved are related to cellular processes like ciliogenesis, mitophagy, and autophagy .
Comparison with Similar Compounds
Similar Compounds
LRRK2-IN-1: Another small-molecule inhibitor targeting LRRK2.
GNE-7915: A type I kinase inhibitor of LRRK2.
Rebastinib: A type II kinase inhibitor of LRRK2.
Ponatinib: Another type II kinase inhibitor of LRRK2.
GZD-824: A type II kinase inhibitor of LRRK2.
Uniqueness
Lrrk2-IN-4 is unique due to its specific binding affinity and selectivity for LRRK2, making it a valuable tool for studying LRRK2-related pathways and developing targeted therapies for diseases like Parkinson’s disease .
Properties
Molecular Formula |
C25H29ClF2N6O2 |
|---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
(3S,4S)-4-[4-[6-chloro-2-[[1-[(1S)-2,2-difluorocyclopropyl]-5-methylpyrazol-4-yl]amino]quinazolin-7-yl]piperidin-1-yl]-4-methyloxolan-3-ol |
InChI |
InChI=1S/C25H29ClF2N6O2/c1-14-20(11-30-34(14)21-9-25(21,27)28)32-23-29-10-16-7-18(26)17(8-19(16)31-23)15-3-5-33(6-4-15)24(2)13-36-12-22(24)35/h7-8,10-11,15,21-22,35H,3-6,9,12-13H2,1-2H3,(H,29,31,32)/t21-,22+,24-/m0/s1 |
InChI Key |
VFCYOTBJVABSBY-ZDXQCDESSA-N |
Isomeric SMILES |
CC1=C(C=NN1[C@H]2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)[C@]6(COC[C@H]6O)C |
Canonical SMILES |
CC1=C(C=NN1C2CC2(F)F)NC3=NC4=CC(=C(C=C4C=N3)Cl)C5CCN(CC5)C6(COCC6O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)






![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)

